3-Bromo-1-(2-nitrophenyl)propan-1-ol
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Overview
Description
3-Bromo-1-(2-nitrophenyl)propan-1-ol is an organic compound with the molecular formula C9H10BrNO3. It is a brominated derivative of 2-nitrophenylpropanol and is used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
The synthesis of 3-Bromo-1-(2-nitrophenyl)propan-1-ol typically involves the bromination of 1-(2-nitrophenyl)propan-1-ol. One common method includes the reaction of 1-(2-nitrophenyl)propan-1-ol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .
Chemical Reactions Analysis
3-Bromo-1-(2-nitrophenyl)propan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-1-(2-nitrophenyl)propan-1-ol is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2-nitrophenyl)propan-1-ol involves its interaction with specific molecular targets. The bromine atom and nitro group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Similar compounds to 3-Bromo-1-(2-nitrophenyl)propan-1-ol include:
- 3-Bromo-1-(4-nitrophenyl)propan-1-ol
- 3-Bromo-1-(2-nitrophenyl)propan-2-ol
- 3-Bromo-1-(2-nitrophenyl)butan-1-ol
Compared to these compounds, this compound is unique due to its specific substitution pattern, which influences its reactivity and applications .
Properties
Molecular Formula |
C9H10BrNO3 |
---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
3-bromo-1-(2-nitrophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10BrNO3/c10-6-5-9(12)7-3-1-2-4-8(7)11(13)14/h1-4,9,12H,5-6H2 |
InChI Key |
JCMLMDWDGUHLDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCBr)O)[N+](=O)[O-] |
Origin of Product |
United States |
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